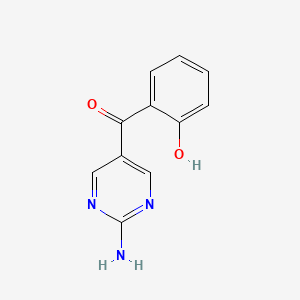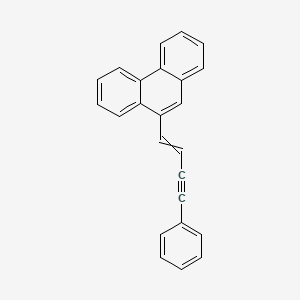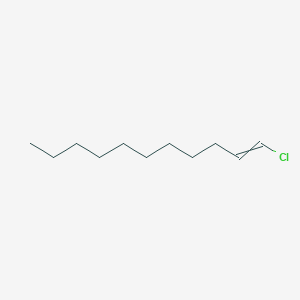![molecular formula C22H31NO2 B14484483 2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol CAS No. 65362-79-0](/img/structure/B14484483.png)
2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol is a sterically hindered phenol derivative. This compound is known for its antioxidant properties and is widely used in various industrial applications, including polymers and lubricants. Its unique structure, which includes bulky tert-butyl groups and a pyridine moiety, contributes to its stability and reactivity.
Métodos De Preparación
The synthesis of 2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol typically involves a condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-hydrazinylpyridine. The reaction is carried out in methanol with a catalytic amount of glacial acetic acid, followed by refluxing for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol has several scientific research applications:
Chemistry: It is used as a stabilizer and antioxidant in polymer chemistry to prevent oxidative degradation.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to scavenge free radicals and protect cells from oxidative damage.
Industry: It is used in lubricants and fuels to enhance stability and performance by preventing oxidation.
Mecanismo De Acción
The mechanism of action of 2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol primarily involves its antioxidant activity. The phenolic group can donate a hydrogen atom to free radicals, neutralizing them and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from rapid degradation and enhancing its stability. The pyridine moiety may also interact with various molecular targets, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol can be compared with other similar compounds, such as:
2,6-Di-tert-butylphenol: Another antioxidant used in polymers and fuels.
2,6-Di-tert-butyl-4-methylpyridine: Known for its use as a non-nucleophilic base in organic synthesis.
2,4,6-Tri-tert-butylphenol: Used as a stabilizer and antioxidant in various applications. The uniqueness of this compound lies in its combination of a phenolic group with a pyridine moiety, providing enhanced stability and reactivity compared to other similar compounds.
Propiedades
Número CAS |
65362-79-0 |
|---|---|
Fórmula molecular |
C22H31NO2 |
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(2-pyridin-2-ylethoxymethyl)phenol |
InChI |
InChI=1S/C22H31NO2/c1-21(2,3)18-13-16(14-19(20(18)24)22(4,5)6)15-25-12-10-17-9-7-8-11-23-17/h7-9,11,13-14,24H,10,12,15H2,1-6H3 |
Clave InChI |
CKZUDUQDZMJIKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COCCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)
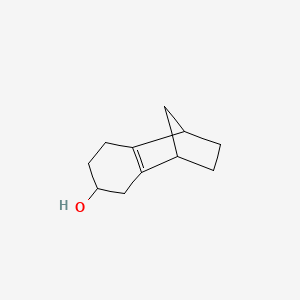
![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
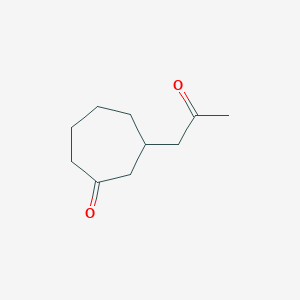
![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)
![9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14484435.png)
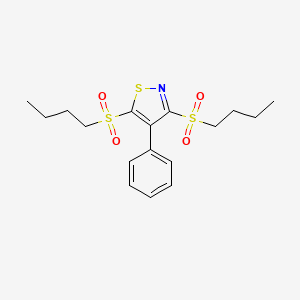
![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
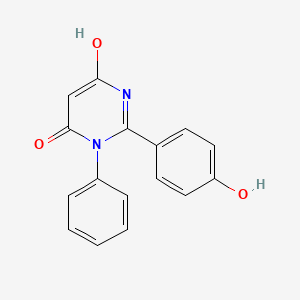
![4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14484462.png)
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
